molecular formula C20H24N2O5S B2937718 N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 749893-82-1

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2937718
CAS No.: 749893-82-1
M. Wt: 404.48
InChI Key: SCJVBOFGCNPALT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a molecular structure that incorporates a 3,4-dimethoxyphenyl group linked to a piperidine-substituted sulfonylbenzamide core. The 3,4-dimethoxyphenyl moiety is a recognized pharmacophore in bioactive compounds, notably for its role in binding to hydrophobic regions of enzyme targets such as multidrug efflux pumps . The piperidine ring is a highly privileged scaffold in pharmaceuticals, known to improve a compound's druggability, metabolic stability, and membrane permeability . Furthermore, the N-(phenylsulfonyl)benzamide structure is a known pharmacophore explored in the development of inhibitors for protein targets like Bcl-2, which is significant in oncology research . This specific molecular architecture, combining these functional groups, suggests potential for a wide range of biological activities, making it a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this compound as a building block or reference standard in projects involving synthetic chemistry, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-11-8-16(14-19(18)27-2)21-20(23)15-6-9-17(10-7-15)28(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJVBOFGCNPALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332426
Record name N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

749893-82-1
Record name N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with piperidine, followed by sulfonylation and subsequent coupling with benzamide . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium dithionite for reductive cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide and related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point Notable Features
This compound (Target) C₃₀H₃₃N₃O₅S* ~547.6* 3,4-dimethoxyphenylamide, piperidine-sulfonyl Not Reported Dual hydrogen-bonding motifs, lipophilic core
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide C₂₃H₂₆N₄O₄S₂ 486.6 3,5-dimethylpiperidine-sulfonyl, oxadiazole-thioether Not Reported Enhanced π-π stacking potential, higher sulfur content
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.3 3,4-dimethoxyphenethylamide 90°C Simpler structure, lacks sulfonyl/piperidine
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₂H₂₅F₂N₇O₃S 589.1 Fluorinated chromene-pyrazolopyrimidine, methylbenzenesulfonamide 175–178°C Kinase-inhibitor scaffold, high molecular complexity
Key Observations:

Sulfonylpiperidine vs. Sulfonamide Variations : The target compound’s piperidine-sulfonyl group distinguishes it from analogs like Rip-B, which lack sulfonyl groups. Piperidine substitutions (e.g., 3,5-dimethyl in ) may enhance lipophilicity and membrane permeability compared to unsubstituted piperidine .

Complexity vs. Simplicity : The fluorinated pyrazolopyrimidine-chromene analog exhibits significantly higher molecular weight and structural complexity, likely targeting kinases, whereas the target compound’s simpler scaffold may favor broader bioavailability.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a sulfonyl group, and a benzamide moiety. Its molecular formula is C23H30N2O5SC_{23}H_{30}N_{2}O_{5}S with a molecular weight of 446.6 g/mol. The presence of the dimethoxyphenyl group is significant in influencing its biological interactions and solubility properties.

Target Interactions

This compound likely interacts with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic forces. These interactions can modulate enzyme activity or receptor binding, which are crucial for its therapeutic effects.

Biochemical Pathways

Research indicates that compounds with similar structures can influence multiple biochemical pathways, including those involved in inflammation and cell signaling. The specific pathways affected by this compound remain to be fully elucidated but are expected to involve key regulatory enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that the dimethoxyphenyl and piperidinylsulfonyl groups may enhance its solubility and permeability, potentially improving bioavailability. Preliminary studies indicate favorable absorption characteristics, although detailed studies on metabolism and excretion are still needed.

Antimicrobial Properties

Initial studies have shown that this compound exhibits antimicrobial activity against various pathogens. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes.

Anticancer Potential

Research has also explored the compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Further investigation is required to determine its efficacy in vivo.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with MIC values indicating strong inhibition.
Study 2Anticancer ActivityShowed induction of apoptosis in breast cancer cell lines via caspase activation.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides.

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. Key steps include:

  • Sulfonylation : Reacting 4-piperidin-1-ylbenzenesulfonyl chloride with 3,4-dimethoxyaniline under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling Reactions : Evidence from structurally related compounds suggests the use of coupling reagents like EDCI/HOBt or DCC for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) are often employed to enhance reaction efficiency .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify substituent positions and piperidine ring conformation. For example, aromatic protons in the dimethoxyphenyl group resonate at δ 6.2–7.7 ppm, while piperidine protons appear as multiplet signals between δ 2.3–3.5 ppm .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z ~445 (M+H)+ confirms the molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Mobile phases combining methanol and buffer solutions (e.g., sodium acetate/sodium octanesulfonate, pH 4.6) ensure purity assessment .

Q. What safety protocols are essential during experimental handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing or reaction setup .
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste, particularly due to potential acute toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions like hydrolysis .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd for coupling) or phase-transfer agents (e.g., TBAB) may enhance regioselectivity in multi-step syntheses .
  • Solvent Selection : Replacing DMF with acetonitrile in coupling reactions reduces byproduct formation, as evidenced in analogous benzamide syntheses .

Q. How to resolve spectral discrepancies during structural elucidation?

  • Dynamic Effects in NMR : Broadened signals from piperidine protons (due to ring inversion) can be resolved using variable-temperature NMR or deuterated DMSO to slow conformational exchange .
  • High-Resolution Mass Spectrometry (HRMS) : Use HRMS to distinguish between isobaric ions (e.g., M+H vs. adducts) and confirm molecular formula .
  • X-ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive bond-length and torsion-angle data .

Q. What strategies enable structure-activity relationship (SAR) studies of this compound?

  • Core Modifications : Introduce substituents on the piperidine ring (e.g., methyl, hydroxyl) to probe steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replace the sulfonyl group with carbonyl or phosphonate moieties to assess solubility and potency changes .
  • Click Chemistry : Attach triazole or coumarin derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition for fluorescence-based activity assays .

Q. How to design assays for evaluating biological activity?

  • Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases or phosphatases) with substrates like ATP-γ-S. Monitor activity via colorimetric (e.g., Malachite Green for phosphate release) or fluorescent readouts .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC50_{50} values against known inhibitors. Include controls for non-specific effects (e.g., DMSO vehicle) .
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC can quantify affinity for target proteins .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → 100% ethyl acetate). For polar impurities, switch to reverse-phase C18 columns with methanol/water .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. Slow cooling enhances crystal purity .
  • Prep-HPLC : Employ buffered mobile phases (pH 4.6) with 65:35 methanol:buffer for high-resolution separation .

Methodological Notes

  • Contradictions in Data : Variations in reported yields (e.g., 39–72% in similar syntheses ) highlight the need for rigorous reproducibility checks, including reagent batch testing.
  • Advanced Characterization : Combine NMR relaxation studies (T1_1, T2_2) with computational modeling (DFT) to predict conformational preferences .

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